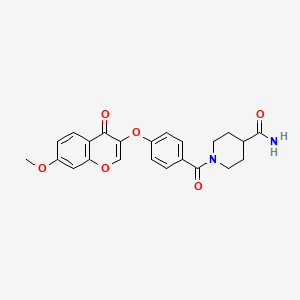

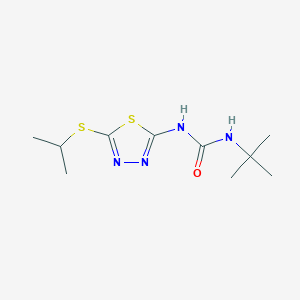

1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are commonly seen in drug molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives is detailed in the first paper, where a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized . These compounds were designed to target acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The synthesis involved the introduction of various substituents at the benzamide moiety, which significantly affected the biological activity. The presence of bulky groups in the para position of the benzamide moiety led to an increase in anti-AChE activity, suggesting that similar synthetic strategies could be applied to the compound .

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . This compound shares some structural features with the compound of interest, such as a substituted piperidine ring and a methoxy group. The study utilized X-ray crystallography and AM1 molecular orbital methods to determine the conformation of the molecule. The crystal structure revealed an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety. This suggests that the compound of interest may also exhibit a planar aromatic system, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

Although the provided papers do not discuss the chemical reactions of the specific compound , the synthesis and structural analysis of related compounds suggest that the piperidine moiety and the substituted benzoyl group could be reactive sites. The piperidine nitrogen and the carbonyl groups in the benzoyl and carboxamide moieties could participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related structures discussed in the papers. The presence of multiple hydrogen bond donors and acceptors, such as the carboxamide and sulfonyl groups, suggests that the compound would have significant solubility in polar solvents and could form hydrogen bonds in biological environments . The bulky substituents and the planar aromatic systems are likely to influence the lipophilicity of the compound, which is an important factor for its potential as a drug molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

Research has focused on synthesizing novel derivatives of chromene compounds, including efforts by Pouramiri, Tavakolinejad Kermani, and Khaleghi (2017), who developed a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides. These compounds were synthesized through a clean, metal-free reaction, demonstrating antibacterial activity against both Gram-negative and Gram-positive bacteria. The study emphasizes the potential of these derivatives in developing new antibacterial agents (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).

Antioxidant and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as novel pharmaceuticals (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Molecular and Crystal Structure Analysis

The study by Reis et al. (2013) focused on the crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, providing detailed insights into their molecular configurations. This research offers a foundational understanding of the structural properties that could influence the biological activity and material properties of these compounds (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).

Fluorescence Properties in Solid State

Shi, Liang, and Zhang (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, revealing their excellent fluorescence properties in both ethanol solution and the solid state. This study suggests the potential application of these compounds in developing new fluorescent materials (Juan Shi, Yong Liang, Zunting Zhang, 2017).

Antiproliferative and Cytotoxic Activities

El Gaafary et al. (2021) explored the synthesis, characterization, and cytotoxic activity of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. This compound exhibited promising cytotoxic activities against various human cancer cell lines, highlighting its potential in cancer therapy research (Menna El Gaafary, T. Syrovets, Hany M. Mohamed, et al., 2021).

Eigenschaften

IUPAC Name |

1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6/c1-29-17-6-7-18-19(12-17)30-13-20(21(18)26)31-16-4-2-15(3-5-16)23(28)25-10-8-14(9-11-25)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYAEXPAAYXEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)

![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)

![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)

![2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2564798.png)

![4-Ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2564802.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide](/img/structure/B2564803.png)

![5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide](/img/structure/B2564807.png)

![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2564810.png)